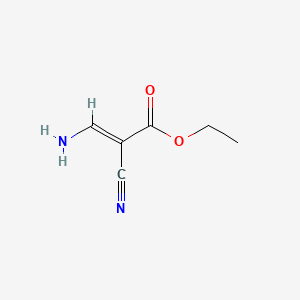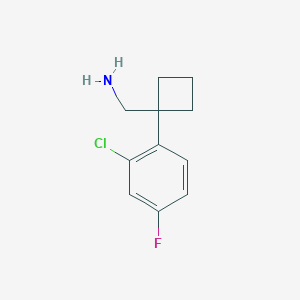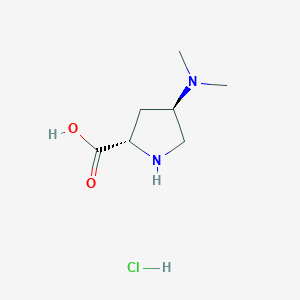
Ethyl 3-amino-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-cyanoacrylate is a chemical compound with the molecular formula C6H8N2O2 It is a derivative of cyanoacrylate, which is widely known for its adhesive properties This compound is of particular interest due to its unique chemical structure, which includes an amino group, a cyano group, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of ethyl cyanoacetate with formaldehyde and ammonia under controlled conditions . The reaction proceeds as follows: [ \text{NCCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{CH}_2\text{O} + \text{NH}_3 \rightarrow \text{H}_2\text{C=C(CN)CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethyl 3-amino-2-cyanoacrylate involves large-scale esterification and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-2-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize rapidly in the presence of anionic initiators such as hydroxide ions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Anionic Initiators: Hydroxide ions, amines, and phosphines are commonly used to initiate polymerization.
Solvents: Organic solvents such as ethanol and acetone are often used in reactions involving this compound.
Major Products:
Polymers: The polymerization of this compound results in high-strength adhesives.
Scientific Research Applications
Ethyl 3-amino-2-cyanoacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of ethyl 3-amino-2-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The presence of trace amounts of water initiates anionic polymerization, leading to the formation of long polymer chains that create strong adhesive bonds . This process is facilitated by the cyano and acrylate groups, which stabilize the growing polymer chain.
Comparison with Similar Compounds
Ethyl 3-amino-2-cyanoacrylate can be compared with other cyanoacrylate derivatives such as:
Methyl cyanoacrylate: Known for its faster polymerization rate but lower flexibility.
Butyl cyanoacrylate: Offers greater flexibility and is commonly used in medical applications.
Octyl cyanoacrylate: Provides enhanced biocompatibility and is used in surgical adhesives.
Uniqueness: this compound stands out due to its balanced properties of rapid polymerization, strong adhesive bonds, and biocompatibility. Its unique combination of functional groups allows for versatile applications across different fields.
Properties
CAS No. |
38109-77-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
ethyl (E)-3-amino-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3+ |
InChI Key |
LJFFRQTXGJMKDQ-HWKANZROSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N)/C#N |
Canonical SMILES |
CCOC(=O)C(=CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11741736.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741744.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741753.png)
![1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11741758.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741767.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11741774.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11741781.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)

